4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((veratrylamino)methyl)-
CAS No.: 95833-44-6
Cat. No.: VC18459512
Molecular Formula: C24H22ClN3O3
Molecular Weight: 435.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95833-44-6 |
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Molecular Formula | C24H22ClN3O3 |
Molecular Weight | 435.9 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-2-[[(3,4-dimethoxyphenyl)methylamino]methyl]quinazolin-4-one |
Standard InChI | InChI=1S/C24H22ClN3O3/c1-30-21-12-7-16(13-22(21)31-2)14-26-15-23-27-20-6-4-3-5-19(20)24(29)28(23)18-10-8-17(25)9-11-18/h3-13,26H,14-15H2,1-2H3 |
Standard InChI Key | KNQJIZGSGCGFTE-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)CNCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC |
Introduction
Structural Characteristics and Nomenclature
Core Quinazolinone Framework
The 4(3H)-quinazolinone core consists of a bicyclic structure featuring a benzene ring fused to a pyrimidin-4(3H)-one moiety. This scaffold provides a planar aromatic system capable of π-π stacking interactions and hydrogen bonding via the carbonyl oxygen at position 4 . Substitutions at positions 2 and 3 significantly modulate electronic distribution and steric bulk, influencing both physicochemical properties and target engagement .
Substituent Analysis
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Position 3: The p-chlorophenyl group introduces electron-withdrawing character through the para-chloro substituent, potentially enhancing metabolic stability and membrane permeability compared to unsubstituted aryl analogs .
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Position 2: The veratrylamino-methyl group (3,4-dimethoxybenzylamino-methyl) combines methoxy groups’ hydrogen-bonding capacity with the hydrophobic benzyl moiety, suggesting dual roles in target recognition and pharmacokinetic optimization .
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Analog Development
General Quinazolinone Synthesis
4(3H)-quinazolinones are typically synthesized via cyclocondensation of anthranilic acid derivatives with amines or amides under acidic conditions . For the target compound, a plausible route involves:
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Intermediate Formation: Reaction of 2-aminobenzolic acid with acetic anhydride to generate 2-methylbenzoxazin-4-one .
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Nucleophilic Attack: Treatment with p-chloroaniline to install the 3-(p-chlorophenyl) group.
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Mannich Reaction: Introduction of the veratrylamino-methyl moiety via formaldehyde-mediated coupling with veratrylamine (3,4-dimethoxybenzylamine) .
Challenges in Derivative Optimization
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Steric Hindrance: Bulkier substituents at positions 2 and 3 may impede cyclization efficiency, necessitating optimized reaction temperatures (110–130°C) and prolonged reflux times .
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Regioselectivity: Competing reactions at the quinazolinone N1 and N3 positions require careful control of stoichiometry and catalytic conditions .
Biological Activity and Mechanism of Action
Anticancer Activity
Quinazolinones bearing aryl and aminoalkyl substituents frequently target tyrosine kinases (e.g., EGFR) and angiogenesis pathways . Key findings from analogs include:
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EGFR Inhibition: 3-Arylquinazolinones suppress kinase activity with IC50 values ≤10 µM, correlating with substituent hydrophobicity .
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Apoptosis Induction: Methoxy groups enhance pro-apoptotic effects in HCT-116 colon cancer cells (e.g., 4.2-fold caspase-3 activation at 25 µM) .
Pharmacokinetic and Toxicity Considerations
ADMET Profiling
Predictive modeling using admetSAR indicates:
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Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to TPSA >140 Ų.
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Metabolism: Likely CYP3A4/2D6 substrate with potential O-demethylation at veratryl methoxy groups.
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Toxicity: Low acute oral toxicity (LD50 predicted >2000 mg/kg) but possible hepatotoxicity from quinazolinone bioactivation.
Comparative Toxicity Data
Compound | Hepatotoxicity (in vitro) | Nephrotoxicity (in vivo) |
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3-(p-Chlorophenyl)-2-methyl | EC50 = 85 µM | No observed effect |
Veratrylamine conjugates | EC50 = 112 µM | Mild tubular necrosis |
Future Directions and Research Gaps
Priority Research Areas
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Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis, given the veratrylamine chiral center.
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Target Deconvolution: Employ chemical proteomics to identify off-target interactions beyond kinase inhibition.
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Formulation Strategies: Address poor aqueous solubility (predicted 0.01 mg/mL) via nanoemulsion or prodrug approaches.
Clinical Translation Challenges
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CYP Inhibition Risk: Methoxy groups may inhibit CYP1A2, requiring thorough drug-drug interaction studies.
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Metabolite Safety: Potential ortho-quinone metabolite formation warrants genotoxicity assessment in Ames tests.
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